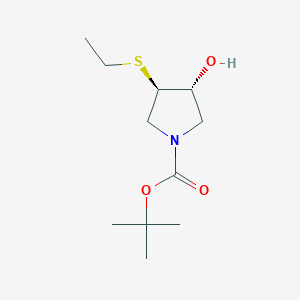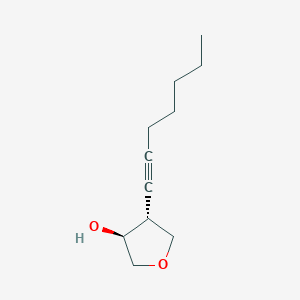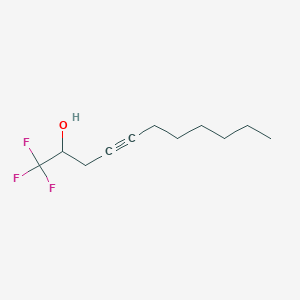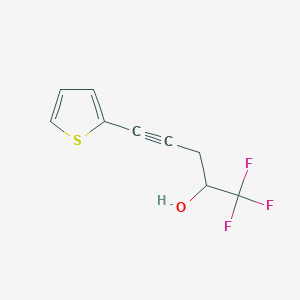![molecular formula C11H13F2NO B1485754 1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-25-3](/img/structure/B1485754.png)
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol, also known as 1-DFCB, is a cyclic organic compound that has been studied for its potential medicinal applications. It is a derivative of 1-amino cyclobutane, an amino acid that has been studied for its potential medicinal properties. The compound has been studied for its ability to act as an agonist at the 5-HT2A receptor, an important target for the treatment of depression and anxiety disorders. Additionally, 1-DFCB has been studied for its ability to inhibit the enzyme monoamine oxidase, a target for the treatment of Parkinson’s disease.
Applications De Recherche Scientifique
Synthesis and Characterization
Cyclobutane Analogs of Nucleosides : The synthesis of cyclobutyl analogs of adenosine and guanosine was explored, demonstrating the process of converting cyclobutanone to new analogs. These compounds were tested for antiviral activity, revealing no significant effects against HSV-1, HCMV, and HIV, underscoring the challenges in designing effective antiviral agents with this structure (Boumchita et al., 1990).
β-Dipeptides Synthesis : Research into cyclobutane derivatives has led to the stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides. This work showcases the potential of cyclobutane derivatives in creating novel peptide structures, expanding the toolbox for peptide-based drug discovery (Izquierdo et al., 2002).
Photochemical Synthesis : The use of photochemical reactions in synthesizing 2-aminocyclobutanols from alpha-amido alkylaryl ketones illustrates the versatility of cyclobutane derivatives in chemical synthesis, offering a pathway to produce compounds with high diastereoselectivity (Griesbeck & Heckroth, 2002).
Cyclobutane in Drug Metabolites : The synthesis of sibutramine, a compound used in obesity treatment, and its metabolites, highlights the role of cyclobutane derivatives in medicinal chemistry. This research underscores the importance of cyclobutane structures in developing therapeutic agents and understanding their metabolism (Jeffery et al., 1996).
Chemical Properties and Reactivity
Cyclobutane Group Properties : An examination of the cyclobutane group reveals its reactivity and the methods for synthesizing cyclobutane-containing compounds. This foundational knowledge is crucial for chemists working with cyclobutane derivatives in various applications, from pharmaceuticals to materials science (Uff, 1964).
Enantioselective Syntheses : Studies on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes showcase advanced methodologies in creating cyclobutane derivatives with specific stereochemistry. These methods are significant for producing compounds with precise biological activity (Feng et al., 2019).
Propriétés
IUPAC Name |
1-[(3,4-difluoroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-9-3-2-8(6-10(9)13)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVSRZRIMBHAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)

![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)



![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485685.png)
![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485686.png)
![tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485687.png)
![(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485688.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485694.png)